molecular formula C15H15NO3S2 B13401050 Naphtho(2,1-d)thiazolium, 2-methyl-3-(3-sulfopropyl)-, inner salt CAS No. 67892-65-3

Naphtho(2,1-d)thiazolium, 2-methyl-3-(3-sulfopropyl)-, inner salt

Cat. No.: B13401050
CAS No.: 67892-65-3
M. Wt: 321.4 g/mol
InChI Key: ZWJQQFGRODUJID-UHFFFAOYSA-N
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Description

Naphtho(2,1-d)thiazolium, 2-methyl-3-(3-sulfopropyl)-, inner salt is a chemical compound with the molecular formula C15H15NO3S2. It is known for its unique structure, which includes a naphthalene ring fused to a thiazole ring, with a methyl group and a sulfopropyl group attached. This compound is often used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphtho(2,1-d)thiazolium, 2-methyl-3-(3-sulfopropyl)-, inner salt typically involves the reaction of 2-methylthiazole with a naphthalene derivative under specific conditions. The reaction is carried out in the presence of a sulfonating agent to introduce the sulfopropyl group. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is carefully monitored to ensure consistent quality and to minimize the production of by-products. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Naphtho(2,1-d)thiazolium, 2-methyl-3-(3-sulfopropyl)-, inner salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers .

Scientific Research Applications

Naphtho(2,1-d)thiazolium, 2-methyl-3-(3-sulfopropyl)-, inner salt is utilized in various scientific research fields, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Employed in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Naphtho(2,1-d)thiazolium, 2-methyl-3-(3-sulfopropyl)-, inner salt involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfopropyl group plays a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-(3-sulfonatopropyl)naphtho[2,1-d]thiazol-3-ium
  • 2-Methyl-3-sulfopropyl benzothiazolium inner salt

Uniqueness

Naphtho(2,1-d)thiazolium, 2-methyl-3-(3-sulfopropyl)-, inner salt is unique due to its specific structural features, such as the naphthalene-thiazole fusion and the presence of both methyl and sulfopropyl groups. These features contribute to its distinctive chemical properties and reactivity, making it valuable in various research and industrial applications .

Properties

CAS No.

67892-65-3

Molecular Formula

C15H15NO3S2

Molecular Weight

321.4 g/mol

IUPAC Name

3-(2-methylbenzo[g][1,3]benzothiazol-3-ium-3-yl)propane-1-sulfonate

InChI

InChI=1S/C15H15NO3S2/c1-11-16(9-4-10-21(17,18)19)14-8-7-12-5-2-3-6-13(12)15(14)20-11/h2-3,5-8H,4,9-10H2,1H3

InChI Key

ZWJQQFGRODUJID-UHFFFAOYSA-N

Canonical SMILES

CC1=[N+](C2=C(S1)C3=CC=CC=C3C=C2)CCCS(=O)(=O)[O-]

Origin of Product

United States

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